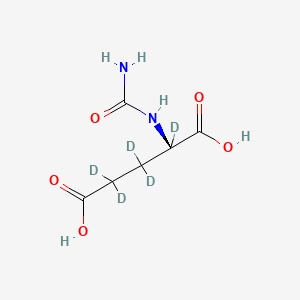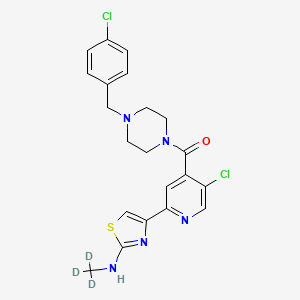
WNK-IN-11-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WNK-IN-11-d3 is a selective and potent inhibitor of the With-No-Lysine (WNK) kinase. This compound is known for its oral activity and effectiveness in regulating cardiovascular homeostasis. It has shown significant potential in reducing systolic blood pressure and inducing diuresis, natriuresis, and kaliuresis in rodent models .
Méthodes De Préparation
The synthesis of WNK-IN-11-d3 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and various reagents to achieve the desired chemical transformations. The industrial production of this compound requires careful control of reaction parameters to ensure high purity and yield .
Analyse Des Réactions Chimiques
WNK-IN-11-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
WNK-IN-11-d3 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of WNK kinases and their role in various biochemical pathways.
Biology: It is used to investigate the physiological and pathological roles of WNK kinases in cellular processes.
Medicine: It has potential therapeutic applications in the treatment of hypertension and other cardiovascular diseases.
Industry: It is used in the development of new drugs and therapeutic agents targeting WNK kinases
Mécanisme D'action
WNK-IN-11-d3 exerts its effects by inhibiting the activity of WNK kinases. These kinases play a crucial role in regulating ion transport and maintaining cellular homeostasis. The inhibition of WNK kinases by this compound leads to a reduction in blood pressure and an increase in diuresis, natriuresis, and kaliuresis. The molecular targets of this compound include the WNK kinases themselves, as well as downstream signaling pathways involved in cardiovascular regulation .
Comparaison Avec Des Composés Similaires
WNK-IN-11-d3 is unique in its high selectivity and potency as a WNK kinase inhibitor. Similar compounds include:
WNK-IN-11: Another potent WNK kinase inhibitor with similar biological activity.
WNK-IN-12: A related compound with slightly different chemical properties and biological effects.
Compared to these similar compounds, this compound has shown improved pharmacokinetic properties, including lower clearance and higher oral bioavailability .
Propriétés
Formule moléculaire |
C21H21Cl2N5OS |
|---|---|
Poids moléculaire |
465.4 g/mol |
Nom IUPAC |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-[5-chloro-2-[2-(trideuteriomethylamino)-1,3-thiazol-4-yl]pyridin-4-yl]methanone |
InChI |
InChI=1S/C21H21Cl2N5OS/c1-24-21-26-19(13-30-21)18-10-16(17(23)11-25-18)20(29)28-8-6-27(7-9-28)12-14-2-4-15(22)5-3-14/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,26)/i1D3 |
Clé InChI |
MVXAYIXYYOVALX-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC1=NC(=CS1)C2=NC=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl |
SMILES canonique |
CNC1=NC(=CS1)C2=NC=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


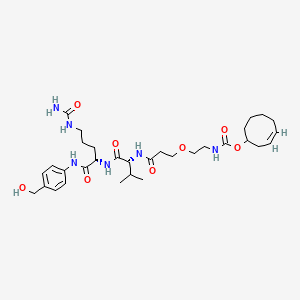
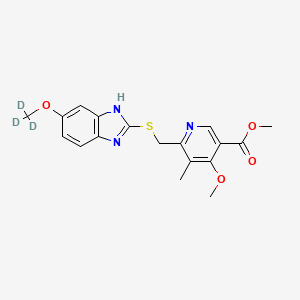

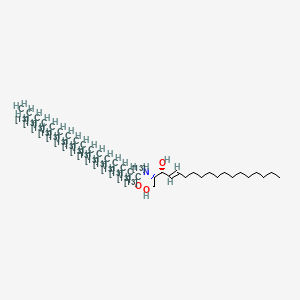
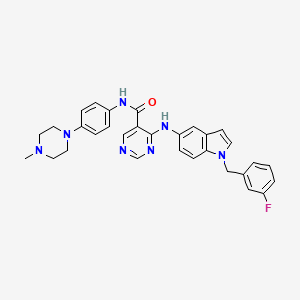

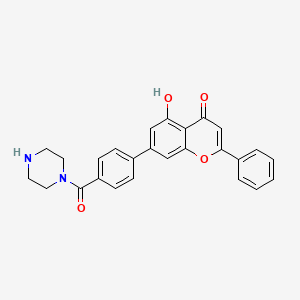

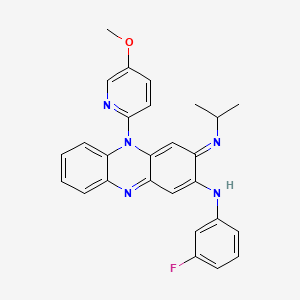

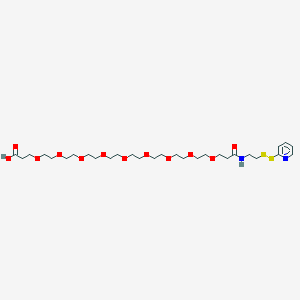
![(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide](/img/structure/B15143663.png)

